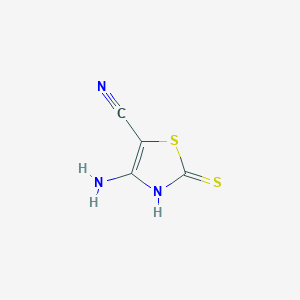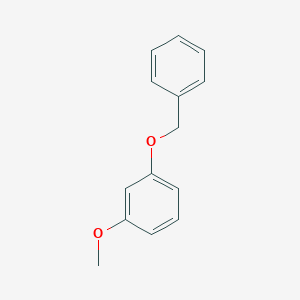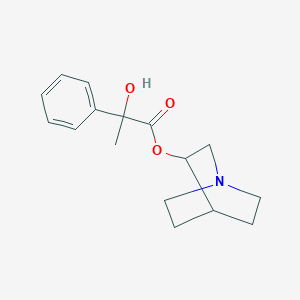
3-Quinuclidinyl atrolactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinuclidinyl atrolactate (QNB) is a synthetic compound that belongs to the class of anticholinergic drugs. It is a potent competitive antagonist of the muscarinic acetylcholine receptor, which is responsible for regulating the parasympathetic nervous system. QNB is widely used in scientific research as a tool to study the role of muscarinic receptors in various physiological and pathological conditions.
Mecanismo De Acción
3-Quinuclidinyl atrolactate acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor with high affinity and prevents acetylcholine from binding to the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the muscarinic receptor. The exact mechanism of action of this compound varies depending on the specific subtype of muscarinic receptor that is being targeted.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects due to its ability to block the muscarinic receptor-mediated response of cells to acetylcholine. These effects include the inhibition of smooth muscle contraction, the inhibition of glandular secretion, the inhibition of cardiac function, the inhibition of central nervous system function, and the inhibition of gastrointestinal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Quinuclidinyl atrolactate is a useful tool for studying the role of muscarinic receptors in various physiological and pathological conditions. Its advantages include its high affinity for the muscarinic receptor, its selectivity for the muscarinic receptor over other receptors, and its ability to induce a state of cholinergic blockade in vivo. Its limitations include its potential for off-target effects, its potential for inducing non-specific effects due to its ability to inhibit the downstream signaling pathways of the muscarinic receptor, and its potential for inducing toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 3-Quinuclidinyl atrolactate in scientific research. One direction is the development of more selective muscarinic receptor antagonists that can target specific subtypes of muscarinic receptors. Another direction is the development of new techniques for studying the effects of muscarinic receptor blockade on specific physiological functions. Finally, there is a need for more research on the potential therapeutic applications of muscarinic receptor antagonists in various pathological conditions.
Métodos De Síntesis
3-Quinuclidinyl atrolactate can be synthesized by the reaction of atropine with 3-quinuclidinol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate lactone, which is then hydrolyzed to yield this compound. The purity of the final product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
3-Quinuclidinyl atrolactate is widely used as a pharmacological tool to study the role of muscarinic receptors in various physiological and pathological conditions. It is commonly used in in vitro experiments to block the muscarinic receptor-mediated response of cells to acetylcholine. This compound is also used in in vivo experiments to induce a state of cholinergic blockade, which allows researchers to study the effects of muscarinic receptor blockade on various physiological functions.
Propiedades
Número CAS |
107757-79-9 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C16H21NO3/c1-16(19,13-5-3-2-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h2-6,12,14,19H,7-11H2,1H3 |
Clave InChI |
JOWTXKLQSINMKI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES canónico |
CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Sinónimos |
3-(1-azabicyclo(2.2.2)octyl) 2-hydroxy-2-phenylpropionate 3-quinuclidinyl atrolactate 3-quinuclidinyl atrolactate, (R-(R*,R*))-isomer 3-quinuclidinyl atrolactate, (R-(R*,S*))-isomer 3-quinuclidinyl atrolactate, (S-(R*,R*))-isomer 3-quinuclidinyl atrolactate, (S-(R*,S*))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




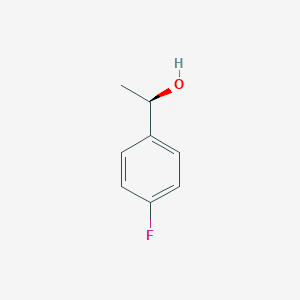
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)

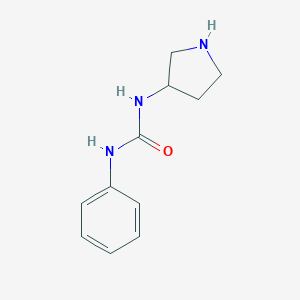
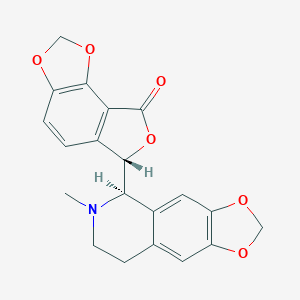
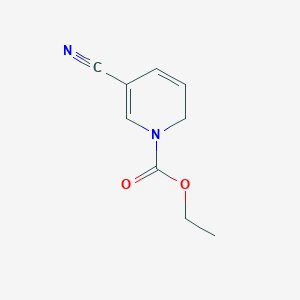

![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)

![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)

